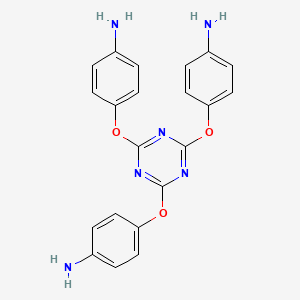

4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))trianiline

描述

属性

IUPAC Name |

4-[[4,6-bis(4-aminophenoxy)-1,3,5-triazin-2-yl]oxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O3/c22-13-1-7-16(8-2-13)28-19-25-20(29-17-9-3-14(23)4-10-17)27-21(26-19)30-18-11-5-15(24)6-12-18/h1-12H,22-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWRKPJRGMCLQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=NC(=NC(=N2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

4,4’,4’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))trianiline can be synthesized through the reaction of 4-aminobenzonitrile with a triazine derivative. The reaction typically involves heating the reactants in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 4,4’,4’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))trianiline involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid form .

化学反应分析

Types of Reactions

4,4’,4’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))trianiline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aniline groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce different functional groups onto the aniline rings .

科学研究应用

Synthesis of Advanced Materials

TTA has been utilized in the synthesis of advanced materials such as covalent organic frameworks (COFs) and amorphous porous organic polymers (APOPs). These materials are characterized by their high surface area and tunable porosity, making them ideal for applications in gas storage and separation technologies .

Photovoltaic Devices

Research indicates that TTA can serve as a promising candidate for organic photovoltaic devices. Its conjugated structure allows for effective light absorption and charge transport, which are critical factors in enhancing the efficiency of solar cells .

Drug Delivery Systems

TTA's ability to form stable complexes with various drug molecules has led to its exploration in drug delivery systems. The compound can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic efficacy .

Catalysis

The unique electronic properties of TTA make it suitable for catalyzing various chemical reactions. Studies have shown its effectiveness in promoting reactions such as oxidation and reduction processes, which are essential in organic synthesis .

Case Studies

作用机制

The mechanism of action of 4,4’,4’'-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))trianiline involves its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing chemical and biological processes. The triazine ring and aniline groups play a crucial role in these interactions, providing multiple binding sites for coordination .

相似化合物的比较

Chemical Identity :

- IUPAC Name: 4-[4,6-bis(4-aminophenyl)-1,3,5-triazin-2-yl]aniline with tris(oxy) linkages.

- CAS Number : 22065-34-5 .

- Molecular Formula : C₂₁H₁₈N₆O₃.

- Molecular Weight : 402.41 g/mol .

- Key Features : Contains a central 1,3,5-triazine core linked to three aniline moieties via oxygen bridges. This structural motif enhances flexibility and electronic conjugation, making it suitable for covalent organic framework (COF) synthesis and photocatalytic applications .

Comparison with Similar Triazine-Based Compounds

Structural and Functional Differences

Electronic and Catalytic Properties

- However, TAPB-TTB COFs show narrower bandgaps due to alkyl group modifications .

- Catalytic Efficiency: TAPT-based TP-TTA-COF exhibits higher nitrogen content, improving catalytic activity in Knoevenagel condensation compared to pyridine-linked analogs . The tris(oxy) compound’s oxygen linkages may introduce polar sites, enhancing adsorption in photocatalytic U(VI) reduction, though this requires further study .

Research Findings and Data Tables

Table 1: Photoelectrochemical Performance of Triazine-Based COFs

生物活性

The compound 4,4',4''-((1,3,5-Triazine-2,4,6-triyl)tris(oxy))trianiline , also known by its CAS number 61414-16-2, belongs to the class of triazine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this specific triazine derivative based on recent studies and findings.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of approximately 441.39 g/mol. The structure features a triazine core with three oxy groups and aniline substituents, which are critical for its biological interactions.

Antimicrobial Activity

Triazine derivatives have been extensively studied for their antimicrobial properties. A study highlighted that various 1,3,5-triazine derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with hydroxyl and carboxyl substituents exhibited enhanced antibacterial effects due to their ability to disrupt bacterial cell membranes and inhibit metabolic processes .

Antitumor Activity

Research indicates that triazine derivatives can inhibit tumor cell proliferation. For instance, a derivative similar to the one showed potent binding affinity to human adenosine receptors (hA1AR and hA3AR), which are implicated in tumor growth regulation. The compound demonstrated a reduction in cell viability in lung cancer cell lines (A549 and NCI-H1299), with a notable decrease in viability observed at concentrations as low as 25 µM . Flow cytometry analysis revealed that treatment with these compounds led to increased levels of reactive oxygen species (ROS) and mitochondrial membrane depolarization, suggesting a mechanism of inducing apoptosis in cancer cells .

| Study | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| Study A | A549 | 25 | 59.9 |

| Study B | NCI-H1299 | 25 | 68.8 |

| Study C | A549 | 40 | Significant decrease |

The biological activity of triazine derivatives is often linked to their ability to interact with various biological targets:

- Adenosine Receptors : Binding to these receptors can modulate signaling pathways involved in cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) : Induction of ROS leads to oxidative stress, which is detrimental to cancer cells.

Case Studies

- Antimicrobial Screening : A series of synthesized triazine derivatives were tested against common bacterial strains. The results indicated that modifications on the triazine scaffold could significantly enhance antimicrobial potency compared to standard antibiotics .

- Antitumor Efficacy : In vitro studies involving lung cancer cell lines demonstrated that certain triazine derivatives not only inhibited cell growth but also induced apoptosis through ROS-mediated pathways .

常见问题

Q. Q: What are the standard synthetic protocols for preparing 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(oxy))trianiline, and how do reaction conditions influence crystallinity?

A: The compound is typically synthesized via solvothermal condensation. For example, a mixture of this compound (TTA) and aldehyde derivatives (e.g., 2,2-bipyridyl-5,5-dialdehyde) is heated in a solvent system (e.g., mesitylene/dioxane) with glacial acetic acid as a catalyst under vacuum-sealed conditions . Degassing via freeze-pump-thaw cycles improves crystallinity by minimizing oxygen interference. Post-synthesis, purity (>98%) is confirmed via HPLC and NMR . Variations in solvent ratios, temperature (e.g., 120°C for 72 hours), and catalyst concentration significantly impact crystallinity and surface area .

Structural Characterization

Q. Q: Which analytical techniques are critical for confirming the structural integrity of this triazine-based compound?

A: Key methods include:

- FT-IR : Validates imine bond formation (C=N stretch at ~1596 cm⁻¹) and hydroxyl groups (if functionalized) .

- Solid-state NMR : Confirms triazine ring connectivity and amine group retention .

- PXRD : Assesses crystallinity; patterns should match simulated COF models (e.g., P6/m symmetry) .

- HPLC : Ensures >95% purity, with non-aqueous titration for quantitative analysis .

Stability and Storage

Q. Q: How do storage conditions affect the compound’s stability, and what degradation pathways are observed?

A: The compound is hygroscopic and sensitive to light. Long-term stability requires storage at 2–8°C in airtight, dark containers . Degradation under humid conditions involves hydrolysis of triazine rings, detectable via FT-IR (loss of C=N peaks) and HPLC (new impurity peaks) . Thermal stability up to 250°C is confirmed by TGA .

Advanced Application in COF Design

Q. Q: How does this compound enhance the photocatalytic performance of covalent organic frameworks (COFs)?

A: Its electron-deficient triazine core facilitates charge separation in COFs. For instance, NH2-MIL-(Ti)/TTA-TTB COF heterojunctions exhibit a Z-scheme mechanism, improving visible-light absorption and reducing electron-hole recombination . The triazine unit also stabilizes photo-generated holes, enhancing oxidative degradation of pollutants (e.g., 90% Rhodamine B degradation in 2 hours under UV) .

Catalytic Efficiency Optimization

Q. Q: How does nitrogen doping and structural regularity in COFs derived from this compound influence Knoevenagel condensation?

A: Nitrogen-rich TTA-based COFs (e.g., TP-TTA-COF) show higher catalytic activity (98% yield in 1 hour) compared to amorphous analogs (75% yield) due to ordered pore channels and accessible Lewis basic sites . Kinetic studies reveal a 3.5× higher rate constant for crystalline COFs, attributed to reduced mass transfer limitations .

Mechanistic Insights in Photocatalysis

Q. Q: What role do acceptor units play in tuning the bandgap of TTA-derived COFs for solar-driven applications?

A: Combining TTA with ketone-containing linkers (e.g., Tp-Taz COF) creates dual acceptor systems, narrowing the bandgap to 2.1 eV vs. 2.8 eV for single-acceptor COFs. This enhances visible-light absorption, yielding a photocurrent of 110 µA cm⁻² at 0 V vs. RHE . DFT calculations correlate acceptor density with conduction band minima shifts .

Chiral Separation Applications

Q. Q: How can post-synthetic modification of TTA-based COFs enable enantioselective adsorption?

A: Functionalizing hydroxyl groups in TzDa COF (derived from TTA) with D-camphoric acid introduces chiral sites. The modified CTzDa COF achieves 92% enantiomeric excess (ee) for L-tryptophan adsorption, driven by hydrogen bonding and π-π interactions . MD simulations highlight pore size matching (1.2 nm) as critical for selectivity .

Adsorption Performance

Q. Q: How do structural variations in TTA-based COFs affect iodine capture efficiency?

A: TTA-TTB COF exhibits a 3.2 g g⁻¹ iodine uptake due to its high surface area (980 m² g⁻¹) and triazine-iodine charge-transfer interactions . Introducing fluorine substituents (e.g., NL-COF-2) increases hydrophobicity, boosting iodine affinity by 40% in humid conditions .

Addressing Data Contradictions

Q. Q: How can researchers reconcile discrepancies in COF crystallinity reported across studies?

A: Discrepancies often arise from synthesis protocols. For example, TTA-TTB COF crystallinity varies with solvent polarity (mesitylene/dioxane vs. DMF) and reaction time . Systematic optimization using high-throughput screening (e.g., varying acetic acid concentration from 0.1–1.0 M) is recommended to identify ideal conditions .

Bandgap Engineering Strategies

Q. Q: What synthetic strategies adjust the electronic properties of TTA-based COFs for specific redox reactions?

A: Co-condensing TTA with electron-rich linkers (e.g., TAPB) lowers the LUMO level (-1.2 eV vs. -0.8 eV for TTB), enabling efficient •OH radical generation for U(VI) photoreduction (95% efficiency at pH 5) . Introducing Ru(N^N)₃ complexes further enhances charge separation, achieving 99% styrene epoxidation selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。